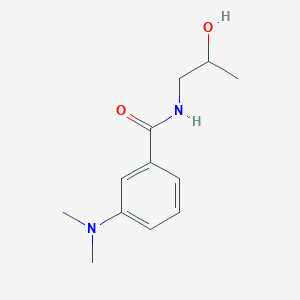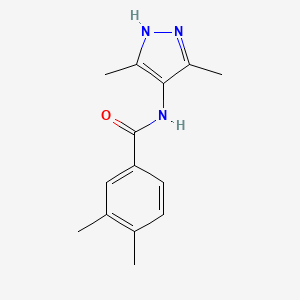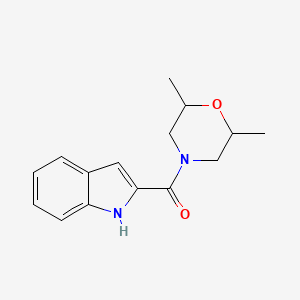
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a synthetic compound that is used in the development of new drugs and has shown promising results in treating various diseases.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition can lead to the prevention or reduction of disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. The compound has also been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone in lab experiments include its synthetic nature, which allows for precise control over the compound's properties. Additionally, the compound has shown promising results in various studies, making it a potential candidate for future drug development. However, the limitations of using the compound in lab experiments include its cost and availability.
Future Directions
There are various future directions for the use of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone in scientific research. One direction could be the development of new drugs that target specific diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies could be conducted to fully understand the compound's mechanism of action and potential side effects. Finally, the compound could be studied for its potential use in other applications such as agriculture and material science.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. It has various applications in drug development, anti-inflammation, and cancer treatment. Further studies could lead to the development of new drugs and potential applications in other fields of science.
Synthesis Methods
The synthesis of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone involves the reaction of 2,6-dimethylmorpholine and indole-2-carboxaldehyde in the presence of a catalyst. The reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.
Scientific Research Applications
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone has shown potential in scientific research as it has been found to have various applications. It has been used in the development of new drugs that target specific diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-8-17(9-11(2)19-10)15(18)14-7-12-5-3-4-6-13(12)16-14/h3-7,10-11,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRKFPCIYFYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

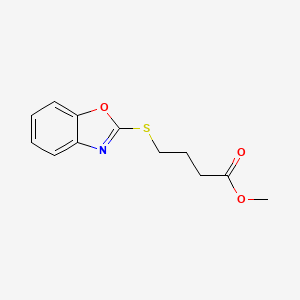
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
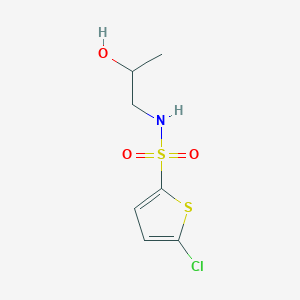

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
